Tert-butyl(methoxy)diphenylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-methoxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OSi/c1-17(2,3)19(18-4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWETYVJNMVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405738 | |
| Record name | tert-butyl(methoxy)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76358-47-9 | |
| Record name | tert-butyl(methoxy)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Tert Butyl Methoxy Diphenylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of tert-butyl(methoxy)diphenylsilane, offering detailed insights into its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications for Ligand Environment Analysis
¹H NMR spectroscopy is instrumental in defining the local chemical environments of protons within the this compound molecule. The bulky tert-butyl group, a common feature in related silyl (B83357) ethers, typically produces a prominent singlet in the ¹H NMR spectrum. nih.gov The chemical shift of this signal provides information about the electronic environment around the silicon atom. The protons of the methoxy (B1213986) group also give rise to a distinct singlet. The phenyl groups attached to the silicon atom exhibit complex multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns revealing their substitution and orientation.
In a typical ¹H NMR spectrum of a related compound, tert-butyl(methoxy)dimethylsilane, the signals for the tert-butyl and methoxy groups are well-defined. rsc.org For this compound, the integration of these signals relative to the aromatic protons confirms the stoichiometry of the different proton environments within the molecule.
Table 1: Representative ¹H NMR Data for this compound Moiety Note: The following is a generalized representation of expected chemical shifts. Actual values can vary based on solvent and experimental conditions.
| Functional Group | Chemical Shift (ppm) | Multiplicity |
| tert-Butyl (t-Bu) | ~1.0 - 1.1 | Singlet |
| Methoxy (OMe) | ~3.5 - 3.6 | Singlet |
| Phenyl (Ph) | ~7.3 - 7.8 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and identification of the different carbon types (quaternary, methine, and methyl).
The ¹³C NMR spectrum of this compound would be expected to show a signal for the quaternary carbon of the tert-butyl group, as well as a signal for the methyl carbons of this group. rsc.orgnih.gov The methoxy carbon appears at a characteristic downfield shift. researchgate.net The phenyl carbons exhibit several signals in the aromatic region, with their precise chemical shifts influenced by the silicon substituent. For instance, in related phenylsilanes, the ipso-carbon (the carbon directly attached to silicon) shows a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can differ based on the specific experimental setup.
| Carbon Atom | Chemical Shift (ppm) |
| C(CH₃)₃ | ~19 |
| C(CH₃)₃ | ~27 |
| OCH₃ | ~50 |
| Phenyl - Cipso | ~134 |
| Phenyl - Cortho, meta, para | ~128 - 135 |
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Center Probing
²⁹Si NMR spectroscopy provides direct information about the silicon atom at the core of the molecule. Although ²⁹Si is a low-abundance nucleus, modern NMR techniques allow for its effective detection. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. huji.ac.il
For this compound, the ²⁹Si NMR spectrum would display a single resonance, the chemical shift of which is indicative of a silicon atom bonded to a tert-butyl group, a methoxy group, and two phenyl groups. This technique is particularly valuable for monitoring reactions at the silicon center, such as the hydrolysis of the methoxy group to form the corresponding silanol (B1196071), tert-butyl(diphenyl)silanol. guidechem.comnih.gov The chemical shift would be expected to fall within the established range for similar tetraorganosilanes. nih.gov
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thus providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental formula of this compound. rsc.org By measuring the mass of the molecular ion with very high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass is compared to the calculated mass for the proposed formula, C₁₇H₂₂OSi. nih.gov A close match between these values provides strong evidence for the correct elemental composition. For instance, HRMS data for related organosilane compounds have been used to confirm their structures. ufz.de
X-ray Crystallography for Solid-State Structural Determination (if applicable)
Reactivity, Mechanistic Investigations, and Stereochemical Considerations
Electronic and Steric Influence of Substituents on Silicon
The substituents on the silicon atom of tert-butyl(methoxy)diphenylsilane each play a distinct role in modulating its properties. The large steric footprint of the tert-butyl and phenyl groups provides significant kinetic stability, while the phenyl and methoxy (B1213986) groups exert considerable electronic effects.
The tert-butyl group is a cornerstone of modern protecting group strategy in organic synthesis, primarily due to the substantial steric bulk it imparts. wikipedia.org In the context of silyl (B83357) ethers, this steric hindrance is a key factor in providing kinetic stabilization. wikipedia.org For instance, the tert-butyldimethylsilyl (TBDMS) group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyl (B98337) (TMS) group, a difference largely attributable to the steric shielding of the silicon atom by the tert-butyl group. organic-chemistry.org This bulk slows down the approach of nucleophiles or electrophiles, thereby retarding both the formation and cleavage of the silyl ether. wikipedia.orgresearchgate.net
This kinetic stabilization allows for selective protection and deprotection strategies. Silyl ethers with greater steric crowding around the silicon atom are more difficult to remove. libretexts.org This principle allows less crowded silyl ethers to be cleaved while leaving more sterically hindered ones, like those derived from tert-butyl-containing silanes, intact. libretexts.orggelest.com The stability of various silyl ethers towards acidic hydrolysis generally increases with steric bulk.
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis This table illustrates the general trend of increasing stability with greater steric hindrance around the silicon atom.
| Silyl Group | Abbreviation | Relative Stability |
|---|---|---|
| Trimethylsilyl | TMS | Least Stable |
| Triethylsilyl | TES | ↓ |
| tert-Butyldimethylsilyl | TBDMS/TBS | |
| Triisopropylsilyl | TIPS | ↓ |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable |
Data sourced from multiple organic chemistry resources reflecting established trends. gelest.comuni-muenchen.de
The two phenyl groups attached to the silicon atom in this compound contribute to both the steric and electronic environment of the molecule. Sterically, they add to the bulk initiated by the tert-butyl group, further hindering access to the silicon center. researchgate.net Electronically, phenyl groups are generally considered electron-withdrawing, which can influence the reactivity of the silane (B1218182). cfmats.com
The methoxy group (–OCH₃) directly attached to the silicon atom serves as a leaving group during silylation reactions. In organoalkoxysilanes, the silicon atom is bonded to an electronegative oxygen, which renders the silicon center more electrophilic and thus susceptible to nucleophilic attack. mdpi.comnih.gov
The rate of hydrolysis of alkoxysilanes, a key step in many of their applications, is highly dependent on the nature of the alkoxy group. Smaller, less branched alkoxy groups lead to faster reaction rates. mdpi.com Consequently, methoxysilanes are generally more reactive than ethoxysilanes, which are in turn more reactive than propoxy- or butoxysilanes. mdpi.com This increased reactivity is due to the reduced steric hindrance and the relative stability of the departing methanol (B129727) molecule. The Si-O bond itself is strong, but in the context of a silylation reaction with an alcohol, the methoxy group is readily displaced.
Mechanisms of Silylation Reactions
Silylation, the introduction of a silyl group onto a molecule (typically protecting an alcohol), can be catalyzed by either Lewis acids or Lewis bases. The specific mechanism depends on the catalyst and substrates involved.
In a Lewis acid-catalyzed silylation, the catalyst activates the silylating agent, making the silicon atom more electrophilic. A plausible general mechanism involves the coordination of the Lewis acid (e.g., a metal triflate) to one of the electronegative atoms of the silylating agent. d-nb.info When using an alkoxysilane like this compound, the Lewis acid would likely coordinate to the oxygen of the methoxy group. This coordination enhances the leaving group ability of the methoxy group and increases the positive charge character on the silicon atom. nih.gov
The activated silyl-Lewis acid complex is then highly susceptible to nucleophilic attack by the alcohol that is to be protected. The alcohol's oxygen atom attacks the electrophilic silicon center, leading to a transition state where the silicon is hypervalent. Subsequent departure of the methoxy group (as methanol, after proton transfer) and the Lewis acid regenerates the catalyst and yields the final silyl ether product. nih.gov An alternative pathway involves the activation of the alcohol by the Lewis acid, making it a better nucleophile.
Lewis base catalysis is a common and effective method for silylation. The mechanism is highly dependent on the solvent and the nature of the Lewis base. nih.govacs.orgresearchgate.net Two primary pathways are generally considered.
One pathway involves the activation of the silylating agent by the Lewis base. For silyl chlorides, a Lewis base like 4-(N,N-dimethylamino)pyridine (DMAP) can displace the chloride to form a highly reactive silylpyridinium ion. uni-muenchen.de This intermediate is then readily attacked by the alcohol. For an alkoxysilane, a strong Lewis base might coordinate to the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate. rsc.orgu-tokyo.ac.jp This hypervalent species is more nucleophilic and can facilitate the transfer of the silyl group. This process makes the silicon center more Lewis acidic and increases the nucleophilicity of the other ligands attached to it. u-tokyo.ac.jplsu.edu
A second pathway involves the activation of the alcohol. The Lewis base can act as a general base, deprotonating the alcohol to form a more nucleophilic alkoxide, which then attacks the silicon center of the silylating agent. Often, an auxiliary base like triethylamine (B128534) is required to drive the reaction to completion by neutralizing the acid generated. nih.govacs.org Studies have shown that reaction rates are significantly faster in Lewis basic solvents like dimethylformamide (DMF) compared to less polar solvents, suggesting the solvent itself can play a catalytic role. acs.orgresearchgate.net
Table 2: Effect of Catalysts and Solvents on Silylation Reaction Rates Illustrates the dramatic influence of the reaction environment on the efficiency of base-catalyzed silylation of alcohols.
| Solvent | Catalyst | Relative Reaction Rate |
|---|---|---|
| Chloroform/Dichloromethane | None | Slow |
| Dimethylformamide (DMF) | None | Significantly Faster acs.orgresearchgate.net |
| Apolar Solvents | DMAP or PPY | Large Rate Increase nih.govacs.orgresearchgate.net |
| Dimethylformamide (DMF) | DMAP or PPY | Smaller Rate Increase nih.govacs.orgresearchgate.net |
Data generalized from mechanistic studies on base-catalyzed silylation. nih.govacs.orgresearchgate.net
Reactivity of the Si-O Bond in this compound
The silicon-oxygen bond is a cornerstone of the chemistry of this compound, characterized by significant stability due to the high affinity between silicon and oxygen atoms. This stability, however, is not absolute and can be modulated by various factors, leading to controlled cleavage under specific conditions. The reactivity of the Si-O bond is influenced by steric hindrance, electronic effects of the substituents, and the nature of the attacking nucleophile or electrophile.
The cleavage of the Si-O bond in alkoxysilanes is a fundamental reaction. Theoretical and experimental studies have shown that hydrolysis of the Si-O-C linkage in alkoxysilanes is generally faster than that of the Si-O-Si bond in siloxanes. scribd.comresearchgate.net Acid catalysis significantly lowers the energy barrier for this cleavage by protonating the oxygen atom, making the silicon center more electrophilic and susceptible to nucleophilic attack. scribd.comresearchgate.net The process can be further facilitated by the participation of neighboring functional groups that can assist in proton transfer. nih.gov
In the context of bulky substituents like the tert-butyl group found in this compound, steric protection is a key feature. This bulkiness can hinder the approach of nucleophiles, thereby increasing the stability of the Si-O bond under many conditions. However, cleavage can be achieved. For instance, in related bulky tert-butoxysilanes, the O–C(CH3)3 bond can be cleaved under bismuth catalysis in the presence of chlorotrimethylsilane. nih.gov Furthermore, controlled hydrolysis of the O-Si bond itself can lead to the corresponding silanol (B1196071). nih.gov The choice of reagents and reaction conditions is therefore critical in dictating the outcome of reactions involving the Si-O bond.
The following table summarizes the general reactivity of the Si-O bond in related silane systems:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Presence of acid and water | Cleavage of the Si-O bond to form a silanol and an alcohol. Protonation of the oxygen atom facilitates nucleophilic attack. | scribd.comresearchgate.net |
| Neighboring Group Participation | Tethered functional groups (e.g., amino, amido) | Accelerated hydrolytic cleavage of the Si-O bond via internal hydrogen-bond catalysis. | nih.gov |
| Controlled Hydrolysis | Specific hydrolytic agents | Formation of silanols from the corresponding alkoxysilanes. | nih.gov |
| Siloxy Exchange | Reaction with an external silanol | Exchange of siloxy groups, particularly observed in carbodisiloxanes with pendant amines. | nih.gov |
Deprotonation Studies of Related Silanes and Analogous Reactivity
While direct deprotonation of the methoxy group in this compound is not a commonly reported primary reaction pathway, studies on related organosilanes provide insight into deprotonation events at other positions within the molecule or in analogous systems. The concept of deprotonation is central to many synthetic transformations involving organosilanes, often leading to the formation of highly reactive intermediates.
A notable example is the deprotonative silylation of aromatic C-H bonds. Research has demonstrated that a combination of a trifluoromethyltrialkylsilane and a fluoride (B91410) source can mediate this transformation. researchgate.net In such reactions, the silane reagent can be considered to act as a base, facilitating the deprotonation of the aromatic ring, which is then attacked by a silicon electrophile. researchgate.net This highlights the ability of silicon-containing reagents to participate in base-mediated C-H functionalization.
Furthermore, mechanistic studies of potassium-catalyzed C-H silylation reactions have confirmed the involvement of organopotassium intermediates. nih.gov These species are formed through deprotonation of the substrate by a potent base, such as potassium tert-butoxide. The high nucleophilicity of the resulting organopotassium compound allows for the subsequent reaction with a silyl electrophile. nih.gov The diagnostic use of an ortho-Fries rearrangement in these studies provides strong evidence for the presence of these anionic intermediates. nih.gov
These examples, while not directly involving this compound, establish a precedent for the role of deprotonation in the reactivity of systems containing organosilanes. The electronic environment of the phenyl groups in this compound could potentially be subject to such deprotonation under sufficiently basic conditions, leading to further functionalization.
| Reaction | Key Reagents | Intermediate Species | Significance | Reference |
|---|---|---|---|---|
| Deprotonative Silylation of Aromatic C-H Bonds | CF3SiMe3, Fluoride source (e.g., CsF) | Aromatic anion | Demonstrates silane reagents can act as bases to facilitate C-H functionalization. | researchgate.net |
| Potassium-Catalyzed C(sp²)-H Silylation | tBuOK, Alkoxysilyldiazene | Aryl potassium | Confirms the involvement of highly nucleophilic organometallic intermediates in silylation reactions. | nih.gov |
Stereoselectivity and Enantioselective Transformations Involving Organosilanes
The field of organosilicon chemistry has seen significant advances in stereoselective and enantioselective transformations, enabling the synthesis of chiral silicon-containing molecules. researchgate.net While this compound itself is achiral, the principles of stereocontrol developed for related organosilanes are highly relevant to understanding its potential transformations and the synthesis of chiral derivatives.
Organosilanes are widely used in metal-catalyzed asymmetric reductions, particularly in the hydrosilylation of prochiral ketones, imines, and olefins. gelest.comacs.org In these reactions, a chiral metal complex, often in conjunction with a silane, delivers a hydride to the substrate with high enantioselectivity. gelest.comacs.org The steric and electronic properties of the silane can be tuned to maximize both the yield and the enantioselectivity of the transformation. acs.org
The synthesis of Si-stereogenic silanes, where the silicon atom itself is a chiral center, is a topic of intense research. acs.org Strategies to create these valuable compounds include the desymmetrization of prochiral silanes and the kinetic resolution of racemic silanes, often employing transition metal or enzyme catalysis. acs.org For example, the organocatalytic enantioselective cyclization of bis(methallyl)silanes using a strong Brønsted acid has been shown to produce enantioenriched Si-stereogenic silacycles with high enantiomeric ratios. nih.gov
The stereochemical outcome of reactions at the silicon center is highly dependent on the reaction mechanism and the nature of the nucleophile and leaving group. researchgate.net For instance, reactions can proceed with either retention or inversion of configuration at the silicon atom. Back-side attack by a nucleophile typically leads to inversion, a common pathway in nucleophilic substitution at silicon. researchgate.net The development of stereospecific reactions, where a specific stereoisomer of the starting material reacts to give a specific stereoisomer of the product, is crucial for controlling chirality. stackexchange.com For example, nickel-catalyzed reductive cross-coupling reactions have been developed to prepare enantioenriched allylic silanes, which can then undergo further stereospecific transformations with excellent transfer of chirality. acs.org
The following table highlights key findings in enantioselective transformations involving organosilanes:
| Transformation | Catalyst/Method | Key Finding | Reference |
|---|---|---|---|
| Asymmetric Reduction of Prochiral Ketones | Chiral metal complexes (e.g., Cu, Rh) with organosilanes | Organosilanes serve as hydride sources in highly enantioselective reductions. | gelest.comacs.org |
| Synthesis of Si-Stereogenic Silacycles | Strong and confined Brønsted acid catalyst | Enantioselective cyclization of bis(methallyl)silanes provides access to enantioenriched silicon-stereogenic compounds. | nih.gov |
| Synthesis of Si-Stereogenic Silyl Ethers | IDPi (iodine(III)-diphosphine) organocatalyst | Demonstrates a catalytic method for the construction of Si-stereogenic centers. The substituent on the silicon atom plays a key role in enantioselectivity. | acs.org |
| Synthesis of Enantioenriched Allylic Silanes | Nickel-catalyzed reductive cross-coupling | Provides chiral allylic silanes that can undergo stereospecific transformations with excellent chirality transfer. | acs.org |
Applications in Contemporary Organic Synthesis
Tert-butyl(methoxy)diphenylsilane as a Reagent and Intermediate in Chemical Transformations
While most commonly associated with the formation of TBDPS protecting groups, alkoxysilanes like this compound are also part of a broader class of organosilicon compounds that serve as versatile building blocks in synthesis. mdpi.com
Alkoxysilanes are key precursors in the synthesis of diverse organosilicon compounds and silica-based materials. bohrium.com The reactivity of the silicon-oxygen bond in alkoxysilanes allows them to undergo hydrolysis and condensation reactions, which is the foundation of sol-gel processes for creating silica (B1680970) networks and hybrid organic-inorganic materials. bohrium.com
While direct examples of this compound being used as an intermediate for other complex functionalized organosilicon molecules in the literature are less common than its role as a silylating agent, the principles of alkoxysilane chemistry apply. The methoxy (B1213986) group can be hydrolyzed to a silanol (B1196071) (Si-OH), a key reactive intermediate in organosilicon chemistry. These silanols can then condense with other silanols to form siloxane (Si-O-Si) bonds, the backbone of silicones. bohrium.com Furthermore, the synthesis of functionalized organosilicon compounds can be achieved through various methods, including the transition-metal-catalyzed hydrosilylation, which involves adding a Si-H bond across an unsaturated bond like an alkene or alkyne. mdpi.com Although this compound itself does not possess a Si-H bond for this specific reaction, it represents the class of alkoxysilane precursors that are fundamental to the field. mdpi.combohrium.com
Organosilane-Mediated Reductions in Complex Molecule Synthesis
Organosilanes containing a silicon-hydrogen (Si-H) bond are effective and increasingly popular reducing agents in modern organic synthesis. Their use presents several advantages over traditional metal hydrides, such as improved safety and enhanced chemoselectivity. The polarity of the Si-H bond, with hydrogen being slightly hydridic, allows organosilanes to serve as a source of hydride ions for the reduction of various functional groups.
These reductions are often mediated by a catalyst, including organometallic complexes. This catalytic approach has been successfully applied to the asymmetric reduction of prochiral substrates like ketones and imines, which is a critical transformation in the synthesis of chiral drugs and natural products. For example, the phenylsilane (B129415) reduction of a cyclic imine was a key step in an enantioselective synthesis of the piperidine (B6355638) alkaloid (S)-coniine. Polymethylhydrosiloxane (PMHS), an inexpensive and non-toxic polymeric organosilane, is another widely used reducing agent that can transfer its hydride to various metal catalysts, which then participate in the reduction. The versatility and mild nature of organosilane-mediated reductions have established them as a powerful tool for chemists engaged in the synthesis of complex molecules.
Participation in Coupling Reactions and Bond Formations
The formation of amide bonds is one of the most frequent reactions in medicinal chemistry and materials science. Traditional methods often rely on stoichiometric activating agents that produce significant waste. Silane-based coupling reagents have emerged as a more sustainable alternative, with diphenylsilane (B1312307) being a notable example for the direct coupling of carboxylic acids and amines. researchgate.net
The mechanism of this transformation is thought to involve the formation of a reactive silyl (B83357) ester intermediate. thieme-connect.comnih.gov The carboxylic acid reacts with the silane (B1218182) to form the silyl ester, which is then susceptible to nucleophilic attack by the amine to generate the amide. In the case of this compound, the reaction would proceed via the displacement of the methoxy group to form the silyl ester. The bulky substituents on the silicon atom can influence the rate of both the silyl ester formation and its subsequent aminolysis. thieme-connect.com While bulky groups can sometimes hinder the reaction, they can also prevent side reactions, thus improving selectivity. thieme-connect.com
This methodology has been extended to the synthesis of peptides, where preventing racemization is critical. researchgate.net The mild conditions offered by silane-mediated coupling are advantageous in this context.
The direct functionalization of C-H bonds is a major goal in organic synthesis, as it allows for the construction of complex molecules from simple precursors without the need for pre-functionalized starting materials. researchgate.netrsc.org C-H silylation, the formation of a C-Si bond via C-H activation, has seen significant progress.
Recent advances have demonstrated that catalytic systems can be employed for the direct alkoxysilylation of C(sp²)-H bonds in (hetero)arenes. This provides a direct route to valuable aryl- and heteroarylalkoxysilanes. While not using this compound directly, related studies have utilized newly designed tert-butyl-substituted alkoxysilyldiazenes as precursors to generate potent silylating agents under transition-metal-free conditions. This work underscores the utility of the tert-butoxy (B1229062) group in facilitating novel reactivity for the introduction of alkoxysilyl moieties. The principles from these studies could be extended to reagents like this compound, potentially enabling its use in direct C-H silylation reactions under appropriate catalytic conditions.
Applications in Multi-Step Synthetic Sequences and Total Synthesis
In the context of multi-step and total synthesis, this compound serves as a valuable chemical intermediate. chembk.com Its precursor, tert-butylchlorodiphenylsilane (B126151) (TBDPSCl), is a widely used protecting group for primary and secondary alcohols due to the stability of the resulting TBDPS ether. lookchem.com The TBDPS group is known for its robustness towards a wide range of reaction conditions, including acidic and basic environments, and many oxidizing and reducing agents.
This compound can be synthesized from TBDPSCl and can act as a precursor for other functionalized silanes. Its role in synthesis is often as a building block, where the methoxy group is displaced to connect the bulky tert-butyldiphenylsilyl moiety to a molecule. For example, it could be used to introduce the TBDPS group under conditions where the release of HCl from the corresponding chlorosilane is undesirable. The presence of the bulky silyl group can direct the stereochemical outcome of subsequent reactions at adjacent centers, a common strategy in complex natural product synthesis.
Table of Mentioned Compounds
Theoretical and Computational Chemistry Studies of Tert Butyl Methoxy Diphenylsilane
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. For a molecule like tert-butyl(methoxy)diphenylsilane, DFT calculations can provide significant insights into its behavior.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals are crucial in determining the molecule's electrophilic and nucleophilic nature.
For this compound, the HOMO would likely be localized on the electron-rich phenyl rings and the oxygen atom of the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed across the silicon atom and the phenyl rings, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
While specific FMO data for this compound is not available, a hypothetical representation of FMO energy levels based on typical organosilanes is presented below.
Illustrative Data Table: Frontier Molecular Orbital Energies (Note: This table is illustrative and does not represent experimentally or computationally verified data for this compound)
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -0.5 |
| LUMO | -1.2 |
| HOMO | -6.5 |
DFT calculations are instrumental in predicting spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can assign the peaks in an experimental IR spectrum to specific bond stretching, bending, and torsional modes within the molecule. Similarly, NMR chemical shifts can be computed to aid in the interpretation of experimental NMR data.
Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, can also be effectively performed using DFT. For this compound, rotations around the Si-C(phenyl), Si-C(tert-butyl), and Si-O bonds would lead to various conformers with different energies. DFT calculations can identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers for interconversion between different conformers. This is crucial for understanding the molecule's flexibility and how its shape influences its reactivity. Studies on related organosilicon compounds have successfully used DFT to determine conformational preferences and structural features. memphis.edu
Illustrative Data Table: Calculated Vibrational Frequencies for a Diphenylsilane (B1312307) Analogue (Note: This table is based on data for a related class of molecules, diphenylsulfones, and is for illustrative purposes only to show the type of data generated from DFT calculations.) nih.gov
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) aromatic | 3060-3100 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2850-2960 | Aliphatic C-H stretching |
| ν(C=C) aromatic | 1580-1600 | Aromatic C=C stretching |
| δ(CH₃) | 1365-1470 | Methyl group bending |
| ν(Si-O-C) | 1080-1100 | Asymmetric Si-O-C stretching |
DFT is a key tool for elucidating reaction mechanisms by calculating the potential energy surface of a chemical reaction. This involves locating the transition state, which is the highest energy point along the reaction coordinate, connecting reactants and products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For this compound, a common reaction is hydrolysis of the methoxy group. Computational studies on the hydrolysis of alkoxysilanes suggest that the mechanism can proceed via a pentacoordinate silicon intermediate or transition state, often involving a water molecule acting as a nucleophile. researchgate.net The specific pathway, such as an SN2-Si mechanism, can be investigated by mapping the geometry and energy of the reactants, intermediates, transition states, and products. researchgate.net These calculations can also assess the influence of the bulky tert-butyl and phenyl groups on the reaction rate and mechanism.
Molecular Dynamics and Molecular Modeling for Conformational Landscape
Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes and the sampling of a wide range of conformations.
By simulating the molecule in a solvent, one can study how the solvent influences the conformational preferences and dynamics. For instance, MD simulations on related poly(dimethyl-co-diphenyl)siloxane have been used to investigate how the presence of phenyl groups affects chain dynamics and relaxation. wikipedia.orgyoutube.com For this compound, MD simulations could reveal the preferred orientations of the phenyl and tert-butyl groups and the flexibility of the methoxy group. This information is valuable for understanding how the molecule might interact with other molecules or surfaces.
Quantitative Structure-Activity Relationship (QSAR) Studies related to Steric and Electronic Parameters
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. While no specific QSAR studies on this compound are publicly available, the principles of QSAR can be applied to understand how its structural features might influence its properties.
In a QSAR model for organosilanes, key descriptors would include steric and electronic parameters.
Steric Parameters : These describe the size and shape of the molecule. For this compound, the bulky tert-butyl and phenyl groups would contribute significantly to its steric hindrance. Descriptors such as molecular volume, surface area, and specific steric indices (e.g., Taft's steric parameter, Es) would be important.
Electronic Parameters : These quantify the electronic properties of the molecule. Examples include the HOMO and LUMO energies, dipole moment, and partial charges on atoms. The electron-donating or withdrawing nature of the substituents on the silicon atom would be captured by these parameters.
By correlating these descriptors with a particular activity or property across a series of related organosilanes, a predictive QSAR model can be built. memphis.edu
Synthesis and Reactivity of Derivatives and Structural Analogues
Systematic Modification of the Methoxy (B1213986) Group and Its Effects on Reactivity
The methoxy group in tert-butyl(methoxy)diphenylsilane is a key functional site, influencing the compound's reactivity, particularly towards nucleophiles. The synthesis of this compound can be achieved through the solvolysis of a precursor like tert-butyldiphenylchlorosilane using methanol (B129727) in the presence of a base such as triethylamine (B128534) d-nb.info.
Research has shown that the reactivity of tert-butyl-substituted methoxysilanes towards nucleophilic attack by organolithium reagents is significantly lower compared to their chlorosilane counterparts. This reduced reactivity is not solely due to the steric hindrance around the silicon center but also points to differences in the substitution mechanism influenced by the nature of the leaving group d-nb.info. For instance, attempts to convert this compound to tert-butyltriphenylsilane using phenyllithium (B1222949) at elevated temperatures have shown no reaction, highlighting the stability of the methoxy group in this context d-nb.info. This contrasts with the facile reaction of the corresponding chlorosilane.
The nature of the group attached to the silicon, other than the methoxy group, also plays a crucial role. For example, a 2-(methoxydiphenylsilyl)pyrrolidine derivative readily undergoes substitution with phenyllithium, indicating that even with a methoxy leaving group, high reactivity can be achieved when the silicon is attached to a secondary carbon within a specific molecular framework d-nb.info.
The stability and reactivity of the methoxy group are also influenced by the solvent and reaction conditions. For instance, in the context of silyl (B83357) ether protecting groups, the cleavage of the silicon-oxygen bond is a critical reaction. While this compound itself is not typically used as a protecting group for alcohols, the principles governing the stability of the Si-OMe bond are relevant to the broader class of TBDPS ethers.
Exploration of Alternative Alkoxy Substituents
The methoxy group can be replaced by other alkoxy groups to modulate the properties of the tert-butyldiphenylsilane moiety. The synthesis of these analogues generally follows a similar pathway to the methoxy derivative, involving the reaction of tert-butyldiphenylchlorosilane with the corresponding alcohol in the presence of a base.
The reactivity of the resulting tert-butyl(alkoxy)diphenylsilanes is expected to be influenced by the steric and electronic properties of the alkoxy group. Generally, the rate of hydrolysis of alkoxysilanes decreases with increasing steric bulk of the alkoxy group. This trend suggests that a tert-butyl(ethoxy)diphenylsilane would likely be less reactive towards hydrolysis than this compound, and a tert-butyl(isopropoxy)diphenylsilane would be even less reactive.
While specific comparative studies on the reactivity of a series of tert-butyl(alkoxy)diphenylsilanes are not extensively documented in the reviewed literature, the general principles of alkoxysilane chemistry provide a predictive framework. For instance, the synthesis of more complex structures, such as tert-butyl(oxiran-2-ylmethoxy)diphenylsilane, has been reported, demonstrating the versatility of introducing various functionalized alkoxy groups . The presence of a reactive epoxide ring in this analogue opens up possibilities for further chemical transformations.
The table below summarizes some examples of tert-butyldiphenylsilane derivatives with different alkoxy or related substituents, highlighting the diversity achievable in this class of compounds.
| Compound Name | Substituent on Silicon (other than t-Bu and Ph) | Key Features |
| This compound | Methoxy | Precursor for other derivatives, exhibits moderate reactivity. d-nb.info |
| Tert-butyl(ethoxy)diphenylsilane | Ethoxy | Expected to have lower reactivity towards hydrolysis than the methoxy analogue. |
| Tert-butyl(isopropoxy)diphenylsilane | Isopropoxy | Expected to be more sterically hindered and less reactive than methoxy and ethoxy analogues. |
| Tert-butyl(oxiran-2-ylmethoxy)diphenylsilane | Oxiran-2-ylmethoxy | Contains a reactive epoxide for further functionalization. |
| Tert-butyl-(2,4-difluoro-phenoxy)-diphenyl-silane | 2,4-Difluorophenoxy | The electron-withdrawing fluorine atoms on the phenoxy group can influence the electronic properties of the silicon center. |
Comparative Studies with other Silyl Protecting Groups (e.g., TBDMS, TIPS)
In the context of protecting group chemistry, the tert-butyldiphenylsilyl (TBDPS) group, which is closely related to this compound, is often compared with other common silyl protecting groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS). These comparisons are typically based on their relative stability towards various reaction conditions, particularly acidic and basic environments, which dictates their selective removal in multi-step syntheses.
The TBDPS group is known for its significantly greater stability towards acidic hydrolysis compared to the TBDMS group. It can withstand conditions that readily cleave TBDMS ethers, such as 80% acetic acid wikipedia.org. This enhanced stability is attributed to the increased steric bulk of the two phenyl groups surrounding the silicon atom. The stability of silyl ethers towards acidic conditions generally follows the order: TBDMS < TIPS < TBDPS organic-chemistry.orgorganic-chemistry.org.
Under basic conditions, the stability order is somewhat different. While TBDPS and TBDMS have comparable stability, the even bulkier TIPS group is generally more stable organic-chemistry.org. The cleavage of silyl ethers is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). The rate of fluoride-mediated cleavage is also influenced by steric hindrance, with less hindered silyl ethers generally being cleaved more readily. However, electronic effects also play a role.
The following table provides a comparative overview of the stability of these key silyl protecting groups under different conditions.
| Protecting Group | Relative Stability to Acid | Relative Stability to Base | Relative Stability to Fluoride | Key Distinctions |
| TBDMS (tert-butyldimethylsilyl) | Low | Moderate | Low | Readily cleaved by acid and fluoride. organic-chemistry.orgorganic-chemistry.org |
| TIPS (triisopropylsilyl) | High | High | Moderate | Generally the most stable to base. organic-chemistry.org |
| TBDPS (tert-butyldiphenylsilyl) | Very High | Moderate | High | Exceptionally stable to acid. wikipedia.orgorganic-chemistry.org |
The differential stability of these protecting groups allows for their selective removal in the presence of one another. For instance, a TBDMS ether can be selectively cleaved in the presence of a TBDPS ether using mild acidic conditions organic-chemistry.org. Conversely, selective cleavage of a TBDPS group in the presence of a TBDMS group is more challenging but can be achieved under specific conditions.
Functionalization of the Phenyl Rings and Their Impact on Properties
Introducing substituents onto the phenyl rings of this compound can significantly alter the compound's physical and chemical properties. These modifications can influence the electronic environment of the silicon atom, the steric bulk of the entire group, and the potential for intermolecular interactions.
The synthesis of such functionalized derivatives can be approached by using substituted starting materials, for example, by reacting a Grignard reagent derived from a substituted bromobenzene (B47551) with a suitable silicon precursor.
The electronic nature of the substituents on the phenyl rings has a direct impact on the reactivity of the silicon center. Electron-withdrawing groups, such as nitro or halo groups, are expected to increase the electrophilicity of the silicon atom, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as methoxy or alkyl groups, would decrease the electrophilicity of the silicon.
A study on the one-electron oxidation of phenyl sulfonates showed that electron-donating groups on the phenyl ring increase the stability of the resulting cation radical nih.gov. While this is a different reaction type, it illustrates the principle of how phenyl ring substitution can modulate reactivity. The synthesis of compounds like tert-butyl-(2,4-difluoro-phenoxy)-diphenyl-silane, where the phenoxy group attached to the silicon contains electron-withdrawing fluorine atoms, demonstrates the creation of derivatives with modified electronic properties.
The introduction of functional groups can also be used to tune the solubility and chromatographic behavior of the silyl ether. For example, the incorporation of a p-nitrobenzyl group on a related ether has been studied, with specific cleavage protocols developed for this protecting group nih.gov. While not directly on the phenyl ring of the silane (B1218182), this illustrates the utility of incorporating functionalized aromatic moieties.
The table below lists some examples of compounds where the phenyl rings are part of a diphenylsilane (B1312307) or a related structure and are functionalized, to illustrate the types of modifications possible.
| Compound Name | Functional Group on Phenyl Ring | Potential Impact |
| Tert-butyl-(2,4-difluoro-phenoxy)-diphenyl-silane | 2,4-Difluoro (on a phenoxy group attached to Si) | Increased electrophilicity of the silicon center. |
| (3,5-Di-tert-butyl-4-trimethylsilyloxyphenyl)diphenylphosphine | 3,5-Di-tert-butyl-4-trimethylsilyloxy | Increased steric bulk and modified electronic properties. |
| 4-Bromo-2,6-di-tert-butylphenoxy(trimethyl)silane | 4-Bromo, 2,6-di-tert-butyl (on a phenoxy group) | Provides a handle for further reactions (e.g., cross-coupling) and significant steric hindrance. |
Future Research Directions and Emerging Applications in Organosilane Chemistry
Development of Novel Catalytic Systems for Tert-butyl(methoxy)diphenylsilane Transformations
The transformation of compounds like this compound is crucial for synthesizing a wide array of valuable organic molecules. A key area of future research is the development of innovative catalytic systems to facilitate these transformations with greater efficiency and selectivity.
Recent progress has demonstrated the potential of potassium-catalyzed reactions for the alkoxysilylation of C-H bonds using specifically designed alkoxysilyldiazenes. nih.gov This transition metal-free approach allows for the introduction of bulky silyl (B83357) groups under ambient conditions. nih.gov Future work will likely focus on expanding the substrate scope of these reactions and exploring other earth-abundant metal catalysts to further enhance the sustainability of these processes. The development of catalysts that can selectively activate specific C-H bonds in the presence of other functional groups remains a significant challenge and a major goal for synthetic chemists.
Green Chemistry Approaches in the Synthesis and Application of Silicon Reagents
The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly influencing the synthesis and application of silicon reagents. researchgate.netmdpi.com Traditional methods for producing organosilanes often involve energy-intensive processes and the use of hazardous materials. researchgate.netgreenrosechemistry.com
Future research will prioritize the development of greener synthetic routes to this compound and related compounds. This includes exploring mechanochemical methods, which can reduce or eliminate the need for solvents, and utilizing biocatalysis to achieve highly selective transformations under mild conditions. rsc.orgresearchgate.net Additionally, a significant focus is on the recycling of silicon-containing byproducts, which are often discarded as waste. rsc.org Developing efficient methods to recover and convert these byproducts back into useful reagents is a critical step towards a more circular economy in the chemical industry. rsc.org The use of water as a solvent, where feasible, also represents a key green chemistry approach. mdpi.com
Expanding the Scope of Protective Group Chemistry with Advanced Silylation Reagents
Silyl ethers, formed from reagents like this compound, are widely used as protecting groups for hydroxyl functions in complex organic synthesis. ccspublishing.org.cncfsilicones.com The bulky tert-butyl and phenyl groups of the tert-butyldiphenylsilyl (TBDPS) group, for which this compound can be a precursor, offer significant steric hindrance, leading to high stability. rsc.org
Future research in this area will focus on designing new silylation reagents with tailored reactivity and selectivity. nih.gov This includes developing silyl groups that can be introduced and removed under highly specific and mild conditions, allowing for the selective protection of one hydroxyl group in the presence of others. nih.gov The influence of silyl protecting groups on the reactivity and stereoselectivity of neighboring functional groups is another area of active investigation. nih.gov Understanding these subtle electronic and steric effects will enable chemists to strategically use silyl ethers not just as passive protecting groups, but as stereodirecting elements in complex synthetic sequences.
Computational Design and Prediction of New Organosilane Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. In the context of organosilane chemistry, computational methods are being used to design new reagents and predict their reactivity.
By employing quantum mechanics and molecular mechanics simulations, researchers can model reaction pathways and transition states, providing insights into the mechanisms of silylation and other organosilane transformations. cam.ac.uk This allows for the rational design of new catalysts and silylating agents with desired properties. For example, computational studies can help predict the enantioselectivity of reactions involving chiral organosilane reagents. cam.ac.uk As computational power and algorithmic efficiency continue to improve, the in silico design and screening of new organosilane reactions will become increasingly prevalent, accelerating the pace of discovery in this field. nih.gov
Potential in Materials Science
Organosilanes, including precursors like this compound, are fundamental building blocks in materials science, used in the synthesis of a wide range of materials with tailored properties. mdpi.com Their ability to form stable siloxane bonds (Si-O-Si) is the basis for the production of silicones, which have diverse applications. ias.ac.in
Future research will explore the use of functionalized organosilanes to create novel materials. For instance, the incorporation of specific organic functionalities into an organosilane precursor can lead to the synthesis of hybrid organic-inorganic materials with unique optical, electronic, or mechanical properties. researchgate.netmdpi.com These materials could find applications in areas such as coatings, adhesives, and as components in electronic devices. mdpi.com The synthesis of well-defined polymeric structures, such as laddersiloxanes, from organosilane precursors is another promising area of research, with potential applications in high-performance materials. mdpi.com Furthermore, the ability of organosilanes to modify surfaces, for example by forming self-assembled monolayers, will continue to be exploited for creating functionalized surfaces with specific wetting, adhesive, or biocompatible properties. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing OTBDPS in laboratory settings?
OTBDPS is synthesized via silylation of alcohols using tert-butylchlorodiphenylsilane (TBDPSCl) under anhydrous conditions. A typical procedure involves:
- Reacting the alcohol with TBDPSCl (1.2 equiv) in dichloromethane or THF.
- Adding a base (e.g., imidazole, triethylamine) to scavenge HCl and drive the reaction .
- Purification via column chromatography (hexane/ethyl acetate) to isolate the product in yields >85% . Note: Steric hindrance from the tert-butyl and diphenyl groups may necessitate extended reaction times (12–24 hours) for bulky alcohols .
Q. How is OTBDPS used as a protecting group for alcohols, and what conditions enable its selective introduction/removal?
OTBDPS is favored for its stability under acidic, basic, and reducing conditions. Key protocols:
- Introduction: React alcohol with TBDPSCl/imidazole in DMF at 25°C (1–4 hours).
- Deprotection: Use tetra-n-butylammonium fluoride (TBAF) in THF (1–2 hours) or HF-pyridine (cautiously) for acid-sensitive substrates .
- Selectivity: OTBDPS can differentiate primary vs. secondary alcohols due to steric effects, enabling orthogonal protection strategies .
Q. What factors influence OTBDPS stability during multi-step syntheses?
Stability depends on:
- pH: Resists hydrolysis at pH 2–10 but degrades under strongly acidic (e.g., conc. HCl) or basic (e.g., NaOH/MeOH) conditions .
- Temperature: Stable up to 80°C in inert solvents (e.g., toluene, THF).
- Compatibility: Survives common reagents like Grignard agents, LDA, and catalytic hydrogenation . Optimization Tip: Monitor deprotection via TLC (Rf shift) or Si NMR to confirm integrity .
Advanced Research Questions
Q. How does steric bulk impact OTBDPS utility in complex molecule synthesis, and what strategies address hindrance?
The tert-butyl and diphenyl groups create significant steric hindrance, affecting:
- Reaction Kinetics: Slower silylation rates for hindered alcohols (e.g., tertiary or glycosidic OH groups).
- Crystallinity: Improved crystallinity aids purification but complicates solubility in non-polar solvents . Mitigation Strategies:
- Use DMAP (4-dimethylaminopyridine) to accelerate silylation of bulky substrates .
- Switch to less hindered silyl groups (e.g., TMS or TBS) for highly congested environments .
Q. What analytical techniques resolve spectral discrepancies in OTBDPS characterization?
Common challenges and solutions:
- H NMR Overlap: Use C NMR or HSQC to assign signals in crowded aromatic regions (δ 7.2–7.6 ppm) .
- Mass Spec Fragmentation: HRMS-ESI or MALDI-TOF confirms molecular ion integrity (e.g., [M+Na] at m/z 427.2) .
- Impurity Detection: HPLC-MS with C18 columns (ACN/water gradient) identifies hydrolyzed silanol byproducts .
Q. How can researchers optimize OTBDPS deprotection yields while minimizing side reactions?
Low yields often stem from incomplete fluoride ion penetration or competing eliminations. Solutions include:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance TBAF accessibility .
- Temperature Control: Perform deprotection at 0°C to suppress β-elimination in allylic systems .
- Additives: Add HO (10% v/v) to quench residual acids and stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
